9-cis-Retinyl Palmitate
Overview
Description
9-cis-Retinyl Palmitate is a 9-cis isomer formed by vitamin A palmitate in corn flakes . It is a retinyl palmitate obtained by formal condensation of the carboxy group of hexadecanoic acid with the hydroxy group of 9-cis-retinol . It is functionally related to a 9-cis-retinol .
Molecular Structure Analysis
The molecular formula of 9-cis-Retinyl Palmitate is C36H60O2 . The molecular weight is 524.9 g/mol . The IUPAC name is [(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate .
Physical And Chemical Properties Analysis
9-cis-Retinyl Palmitate is insoluble in water but soluble in chloroform, ether, and vegetable oil . It is slightly soluble in alcohol . A clear yellow solution is obtained at about 50 mg/ml in chloroform .
Scientific Research Applications
Food Fortification
- Scientific Field : Food Science and Nutrition
- Application Summary : 9-cis-Retinyl Palmitate, a form of Vitamin A, is used in the fortification of vegetable oils. This has been implemented successfully for decades in numerous African and Asian countries, contributing demonstrably to reductions in vitamin A deficiency .
- Results and Outcomes : The limit of quantification (1.0 mg retinyl palmitate kg−1) and the working range of 1.0– 100 mg retinyl palmitate kg−1 with a linearity of R2 = 0.9989 are appropriate to analyze fortified oil samples. The method also showed adequate precision (RSD between 1.1% and 3.1%) and recoveries (86–103%) at two different concentration levels .
Topical Delivery for Skin Disorders
- Scientific Field : Dermatology and Nanotechnology
- Application Summary : Retinyl Palmitate is used to treat various skin disorders like acne, skin aging, wrinkles, and dark spots, as well as to protect against psoriasis .
- Methods and Procedures : The current study aims to encapsulate the retinyl palmitate in a nanoemulsion then incorporate it into a hydrogel system to improve the topical delivery and stability. A low-energy emulsification method was used for the nano-encapsulation of retinyl palmitate .
- Results and Outcomes : The retinyl palmitate loaded nanoemulgel delivery system exhibited significant improvement in skin permeability after topical application. The nano-encapsulation approach afterward dispersion into a hydrogel system for the development of a topical delivery system of retinyl palmitate resulted in improvement in its UV and storage stability as well .
Treatment of Retinopathy
- Scientific Field : Ophthalmology
- Application Summary : 9-cis-Retinyl Acetate, a similar compound to 9-cis-Retinyl Palmitate, has been tested on mice lacking retinal pigment epithelium–specific 65-kDa protein (RPE65) that develop retinopathy and blindness resembling Leber congenital amaurosis .
- Methods and Procedures : The compound was administered to 5-week-old mice by gastric gavage .
- Results and Outcomes : The specific results or outcomes of this study were not detailed in the search results .
Antioxidant in Dairy Products
- Scientific Field : Food Science and Nutrition
- Application Summary : Retinyl Palmitate is used as an antioxidant and a source of vitamin A added to low fat milk and other dairy products to replace the vitamin content lost through the removal of milk fat .
- Methods and Procedures : Palmitate is attached to the alcohol form of vitamin A, retinol, in order to make vitamin A stable in milk .
- Results and Outcomes : The specific results or outcomes of this application were not detailed in the search results .
Visual Cycle Support
- Scientific Field : Ophthalmology
- Application Summary : Retinal pigmented epithelium derived from human induced pluripotent stem (iPS) cells (iPS-RPE) may be a source of cells for transplantation. For this reason, it is essential to determine the functional competence of iPS-RPE. One key role of the RPE is uptake and processing of retinoids via the visual cycle .
- Methods and Procedures : All-trans retinol was delivered to cultured cells or whole cell homogenate to assess the ability of the iPS-RPE to process retinoids .
- Results and Outcomes : After incubation with all-trans retinol, iPS-RPE synthesized up to 2942 ± 551 pmol/mg protein all-trans retinyl esters. Inhibition of LRAT with N-ethylmaleimide (NEM) prevented retinyl ester synthesis. Significantly, after incubation with all-trans retinol, iPS-RPE released 188 ± 88 pmol/mg protein 11-cis retinaldehyde into the culture media .
Treatment of Leber Congenital Amaurosis
- Scientific Field : Ophthalmology
- Application Summary : Mice lacking retinal pigment epithelium–specific 65-kDa protein (RPE65) develop retinopathy and blindness resembling Leber congenital amaurosis. Effects of 9-cis-retinyl acetate (9-cis-R-Ac) on visual function and retinopathy progression were tested in Rpe65 −/− mice .
- Methods and Procedures : Doses of 9-cis-R-Ac ranging from 1 to 100 mg/kg were administered to 5- to 12-week-old Rpe65 −/− mice by different treatment regimens, including single doses and either intermittent or daily doses for various periods up to 8 weeks .
- Results and Outcomes : Treatment with 9-cis-R-Ac improves visual function and preserves retinal morphology in Rpe65 −/− mice .
Antioxidant in Cosmetics
- Scientific Field : Cosmetology
- Application Summary : Retinyl Palmitate is used as an antioxidant in various cosmetic products. It helps to slow down the aging process by reducing oxidative stress and inflammation .
- Methods and Procedures : Retinyl Palmitate is usually incorporated into cosmetic formulations at concentrations ranging from 0.01% to 1%. It is typically added to the oil phase of an emulsion .
- Results and Outcomes : The specific results or outcomes of this application were not detailed in the search results .
Visual Cycle Support
- Scientific Field : Ophthalmology
- Application Summary : Retinal pigmented epithelium derived from human induced pluripotent stem (iPS) cells (iPS-RPE) may be a source of cells for transplantation. One key role of the RPE is uptake and processing of retinoids via the visual cycle .
- Methods and Procedures : All-trans retinol was delivered to cultured cells or whole cell homogenate to assess the ability of the iPS-RPE to process retinoids .
- Results and Outcomes : After incubation with all-trans retinol, iPS-RPE synthesized up to 2942 ± 551 pmol/mg protein all-trans retinyl esters. Inhibition of LRAT with N-ethylmaleimide (NEM) prevented retinyl ester synthesis. Significantly, after incubation with all-trans retinol, iPS-RPE released 188 ± 88 pmol/mg protein 11-cis retinaldehyde into the culture media .
Treatment of Leber Congenital Amaurosis
- Scientific Field : Ophthalmology
- Application Summary : Mice lacking retinal pigment epithelium–specific 65-kDa protein (RPE65) develop retinopathy and blindness resembling Leber congenital amaurosis. Effects of 9-cis-retinyl acetate (9-cis-R-Ac) on visual function and retinopathy progression were tested in Rpe65 −/− mice .
- Methods and Procedures : Doses of 9-cis-R-Ac ranging from 1 to 100 mg/kg were administered to 5- to 12-week-old Rpe65 −/− mice by different treatment regimens, including single doses and either intermittent or daily doses for various periods up to 8 weeks .
- Results and Outcomes : Treatment with 9-cis-R-Ac improves visual function and preserves retinal morphology in Rpe65 −/− mice .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-UMNZIDCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515210 | |
Record name | (9cis)-O~15~-Hexadecanoylretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-cis-Retinyl Palmitate | |
CAS RN |
34356-29-1 | |
Record name | Retinol, 15-hexadecanoate, 9-cis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34356-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9cis)-O~15~-Hexadecanoylretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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